2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate
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Overview
Description
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate is a yellow solid compound widely used in the pharmaceutical industry as a dye intermediate. It exhibits special properties such as high stability and good solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves the reaction of benzoic acid derivatives with azo compounds. A typical synthetic route includes the reaction of anhydrous sodium acetate, 4-fluorobenzaldehyde or 4-trifluoromethoxy benzaldehyde, and the sodium salt of the azo dye in the presence of acetic anhydride . The mixture is heated with stirring until it transforms into a deep red liquid, which is then cooled, filtered, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethoxy and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)ethyl benzoate: Similar in structure but lacks the azo group and cyano substituent.
2-(2-Methoxyethoxy)ethyl 4-((5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate: Similar but with different substituents on the pyridine ring.
Uniqueness
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate is unique due to its specific combination of functional groups, which confer high stability, good solubility, and potential biological activities .
Properties
CAS No. |
88938-35-6 |
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Molecular Formula |
C25H24N4O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethyl 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C25H24N4O6/c1-17-21(16-26)23(30)29(2)24(31)22(17)28-27-19-10-8-18(9-11-19)25(32)35-15-13-33-12-14-34-20-6-4-3-5-7-20/h3-11,30H,12-15H2,1-2H3 |
InChI Key |
GLZGZNTWCKYLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)OCCOCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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